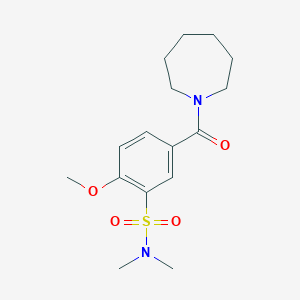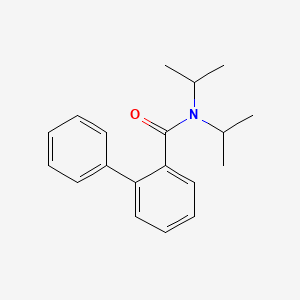
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide, also known as BFA-1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzimidazole acrylamides and is known for its ability to inhibit the activity of certain enzymes and proteins. In
Mechanism of Action
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide also inhibits the activity of HDACs, which are involved in the regulation of gene expression. This leads to the upregulation of certain genes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, as it can inhibit the activity of certain enzymes involved in the inflammatory response. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific roles of these enzymes and proteins in various cellular processes. However, one limitation of using N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.
Future Directions
There are several future directions for the research of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more selective inhibitors of the proteasome and HDACs, which could have fewer side effects than N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-(2-aminophenyl)benzimidazole in the presence of acetic acid. The resulting compound is then treated with acryloyl chloride to obtain N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide. The yield of N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide is reported to be around 70%.
Scientific Research Applications
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins, such as the proteasome and histone deacetylases (HDACs), which are involved in various cellular processes. N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-4-3-5-12(18)10(11)8-9-15(22)21-16-19-13-6-1-2-7-14(13)20-16/h1-9H,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCKWHPJNPNB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1H-benzimidazol-2-yl-3-(2-chloro-6-fluorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)

![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)


![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)



![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)